5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic Acid
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Overview
Description
5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The amino group and carboxylic acid group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3-amino-1,2,4-triazole: Another triazole derivative with an amino group at a different position.
5-amino-1,2,4-triazole-3-thione: A sulfur-containing analog with similar chemical properties.
Uniqueness
5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
708977-28-0 |
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Molecular Formula |
C3H6N4O2 |
Molecular Weight |
130.11 g/mol |
IUPAC Name |
5-amino-2,3-dihydro-1H-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C3H6N4O2/c4-3-5-1(2(8)9)6-7-3/h1,6H,(H,8,9)(H3,4,5,7) |
InChI Key |
CIZOWYDQWZGNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1(NNC(=N1)N)C(=O)O |
Origin of Product |
United States |
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